(11C)Methyl iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

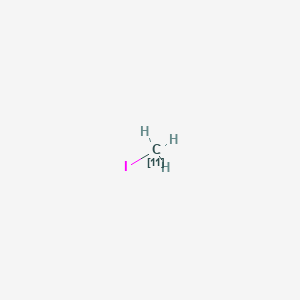

(11C)Methyl iodide, also known as carbon-11 labeled methyl iodide, is a radiolabeled compound used extensively in positron emission tomography (PET) imaging. Carbon-11 is a radioactive isotope of carbon with a half-life of approximately 20.4 minutes. The compound is utilized in the synthesis of various radiopharmaceuticals due to its ability to label molecules without significantly altering their chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (11C)Methyl iodide typically involves the reaction of carbon-11 labeled carbon dioxide with hydrogen gas to form carbon-11 labeled methane. This methane is then reacted with iodine to produce this compound . The reaction conditions are carefully controlled to ensure high radiochemical yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of automated synthesis modules. These modules facilitate the rapid and efficient production of the compound, which is crucial given the short half-life of carbon-11. The process includes the generation of carbon-11 labeled carbon dioxide in a cyclotron, followed by its conversion to this compound through a series of chemical reactions .

Analyse Des Réactions Chimiques

Types of Reactions: (11C)Methyl iodide primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in palladium-catalyzed coupling reactions, such as the Stille and Suzuki reactions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include organotin and organoboron compounds. The reactions are typically carried out under mild conditions to preserve the integrity of the radiolabel .

Major Products Formed: The major products formed from reactions involving this compound are carbon-11 labeled organic compounds. These compounds are used as radiotracers in PET imaging to study various biological processes .

Applications De Recherche Scientifique

(11C)Methyl iodide is widely used in scientific research, particularly in the field of medical imaging. Its primary application is in the synthesis of radiopharmaceuticals for PET imaging. These radiopharmaceuticals are used to study brain function, diagnose diseases, and monitor the efficacy of treatments .

In chemistry, this compound is used to label molecules for studying reaction mechanisms and kinetics. In biology, it is used to trace metabolic pathways and understand cellular processes. In medicine, it is used to develop new diagnostic tools and therapeutic agents .

Mécanisme D'action

The mechanism of action of (11C)Methyl iodide involves its incorporation into organic molecules through nucleophilic substitution reactions. Once incorporated, the carbon-11 isotope emits positrons, which are detected by PET scanners to produce detailed images of biological processes. The molecular targets and pathways involved depend on the specific radiopharmaceutical synthesized using this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to (11C)Methyl iodide include carbon-11 labeled methyl triflate and carbon-11 labeled carbon dioxide. These compounds are also used in the synthesis of radiopharmaceuticals for PET imaging .

Uniqueness: What sets this compound apart is its versatility in labeling a wide range of organic molecules. Its ability to participate in various chemical reactions makes it a valuable tool in the synthesis of complex radiopharmaceuticals. Additionally, the relatively simple and efficient production methods for this compound contribute to its widespread use in research and clinical applications .

Propriétés

Numéro CAS |

54245-42-0 |

|---|---|

Formule moléculaire |

CH3I |

Poids moléculaire |

140.940 g/mol |

Nom IUPAC |

iodo(111C)methane |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1-1 |

Clé InChI |

INQOMBQAUSQDDS-BJUDXGSMSA-N |

SMILES isomérique |

[11CH3]I |

SMILES canonique |

CI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)